molecular formula C22H32N2O6 B562303 Trandolaprilat Monohydrate CAS No. 951393-55-8

Trandolaprilat Monohydrate

Cat. No. B562303
CAS RN: 951393-55-8
M. Wt: 420.506
InChI Key: RCVUTQVXMHPLKS-CNTNIUBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolaprilat Monohydrate is a metabolite of Trandolapril . Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction .


Synthesis Analysis

Trandolapril is synthesized by condensing N- [I- (S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H- indole-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of Trandolaprilat Monohydrate is C22H32N2O6 . The molecular weight is 420.50 .


Chemical Reactions Analysis

Trandolapril is fully compatible with all the studied excipients until 100 °C . The risk or severity of hypotension, nitritoid reactions, facial flushing, nausea, and vomiting can be increased when Trandolaprilat is combined with Sodium aurothiomalate .


Physical And Chemical Properties Analysis

Trandolaprilat Monohydrate is a white or almost white powder that is soluble (> 100 mg/mL) in chloroform, dichloromethane, and methanol .

Scientific Research Applications

Heart Failure

Trandolaprilat plays a crucial role in stabilizing patients with left ventricular systolic dysfunction or symptoms of chronic heart failure within the first 2 days after acute myocardial infarction (AMI). It has been shown to reduce overall cardiovascular mortality, the risk of sudden death, and severe or resistant heart failure .

Compatibility Studies

Trandolaprilat’s chemical properties, such as being the ethyl ester prodrug of trandolaprilat, have been studied for compatibility with other drugs and natural compounds .

Mechanism of Action

Mode of Action

Trandolaprilat Monohydrate, the biologically active form of Trandolapril, inhibits ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII . This inhibition leads to decreased vasoconstriction and aldosterone secretion, resulting in lower blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolaprilat Monohydrate is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of ATII, Trandolaprilat Monohydrate disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .

Pharmacokinetics

Trandolapril, the prodrug of Trandolaprilat Monohydrate, is metabolized in the liver to its biologically active form . The absorption of Trandolapril is slowed with food . It has a distribution volume of approximately 18 L . About 33% of Trandolapril and Trandolaprilat is excreted in urine, and about 66% is excreted in feces . The elimination half-life of Trandolapril is approximately 6 hours, and that of Trandolaprilat is approximately 22.5 hours .

Result of Action

The inhibition of ACE by Trandolaprilat Monohydrate leads to a decrease in blood pressure . This makes it effective in the treatment of hypertension, congestive heart failure, and in improving survival following a myocardial infarction . It can also slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Action Environment

The action of Trandolaprilat Monohydrate can be influenced by various environmental factors. For instance, patients with renal impairment or hepatic dysfunction may have altered drug metabolism and elimination . Additionally, the drug’s efficacy can be decreased when used in combination with certain other medications .

Safety and Hazards

Trandolaprilat Monohydrate is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUTQVXMHPLKS-CNTNIUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662211
Record name (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951393-57-0, 951393-55-8
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951393-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.